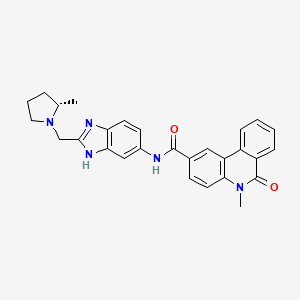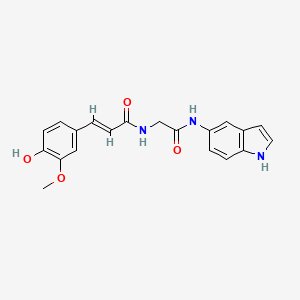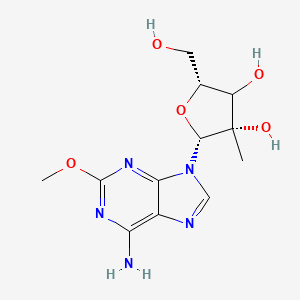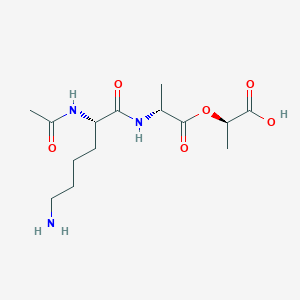
DL-Lysine-d9 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Lysine-d9 (dihydrochloride) is a deuterium-labeled form of DL-Lysine, an amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule results in DL-Lysine-d9 (dihydrochloride). This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-Lysine-d9 (dihydrochloride) involves the deuteration of DL-Lysine. One common method is the reaction of benzoyllysine with deuterated hydrochloric acid. The process involves boiling a solution of benzoyllysine in a mixture of deuterated hydrochloric acid and water under reflux for several hours. The resulting product is then purified through crystallization .
Industrial Production Methods
Industrial production of DL-Lysine-d9 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The final product is typically obtained through multiple stages of purification, including crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Lysine-d9 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino groups in DL-Lysine-d9 can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deuterated lysine derivatives.
Substitution: The hydrogen atoms in the amino and carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated lysine derivatives, oxo derivatives, and substituted lysine compounds .
Applications De Recherche Scientifique
DL-Lysine-d9 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways and reaction mechanisms.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for proteomics research.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties
Mécanisme D'action
The mechanism of action of DL-Lysine-d9 (dihydrochloride) involves its incorporation into biological molecules, where it acts as a stable isotope tracer. The deuterium atoms replace hydrogen atoms in the lysine molecule, allowing researchers to track the compound’s distribution and metabolism in biological systems. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-Lysine: The non-deuterated form of DL-Lysine.
L-Lysine-d9 (dihydrochloride): The deuterated form of L-Lysine.
DL-Lysine-1,2-13C2 (dihydrochloride): A compound labeled with carbon-13 isotopes
Uniqueness
DL-Lysine-d9 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific disciplines .
Propriétés
Formule moléculaire |
C6H16Cl2N2O2 |
|---|---|
Poids moléculaire |
228.16 g/mol |
Nom IUPAC |
2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2,5D;; |
Clé InChI |
JBBURJFZIMRPCZ-GJQDMFRKSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])(C(=O)O)N.Cl.Cl |
SMILES canonique |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)


![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)
![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)




